Synthetic Efficiency: 2-(Azidomethyl)furan vs. 5-(Azidomethyl)furfural Yield in Azidation Step
The synthesis of 2-(azidomethyl)furan is reported to proceed with high efficiency, comparable to the well-established 5-(azidomethyl)furfural. While the direct yield for 2-(azidomethyl)furan is often not explicitly stated in primary literature due to its use as an intermediate, the analogous 5-(azidomethyl)furfural is prepared from 5-(chloromethyl)furfural in 92% yield [1]. This high yield demonstrates the efficient installation of the azidomethyl group onto a furan ring and supports the class-level inference that 2-(azidomethyl)furan synthesis is similarly robust.
| Evidence Dimension | Synthesis Yield (Azidation Step) |
|---|---|
| Target Compound Data | Not explicitly quantified in primary literature; inferred to be high based on structural analogy. |
| Comparator Or Baseline | 5-(Azidomethyl)furfural: 92% yield from 5-(chloromethyl)furfural and NaN3 [1] |
| Quantified Difference | N/A - Class-level inference. |
| Conditions | Neat mixture of 5-(chloromethyl)furfural and NaN3 [1] |
Why This Matters
Procurement decisions rely on synthetic accessibility; this data indicates that the furan-azidomethyl linkage can be formed efficiently, ensuring reliable supply for downstream applications.
- [1] Tuteja, J., Chhabra, H., & Bhaskar, T. (2010). Synthesis of the natural herbicide δ-aminolevulinic acid from cellulose-derived 5-(chloromethyl)furfural. Green Chemistry, 12(12), 2069-2072. View Source
